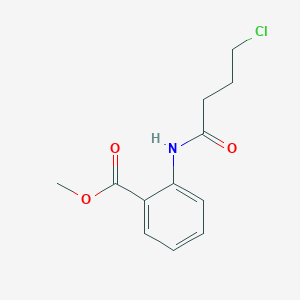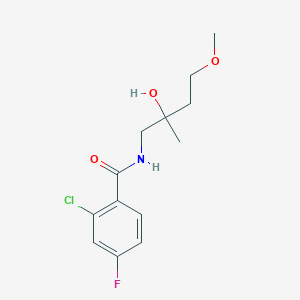![molecular formula C10H16O2 B2966904 (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248215-18-9](/img/structure/B2966904.png)
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid, also known as Bicuculline, is a potent antagonist of the neurotransmitter gamma-aminobutyric acid (GABA). It is a bicyclic compound that belongs to the family of alkaloids and is derived from the seeds of the plant Dicentra cucullaria. Bicuculline is widely used in scientific research to study the role of GABA in the central nervous system.
Wirkmechanismus
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is a competitive antagonist of the GABA receptor, specifically the GABAA receptor. It binds to the receptor site and prevents GABA from binding, which leads to the inhibition of GABA-mediated inhibitory synaptic transmission. This results in the depolarization of neurons and the induction of seizures.
Biochemical and physiological effects:
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has been shown to induce seizures and convulsions in animal models. It also increases the release of neurotransmitters such as glutamate and acetylcholine. (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has been shown to have anxiogenic effects, which suggests that GABA plays a role in anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is a useful tool for studying the role of GABA in the central nervous system. It can induce seizures and convulsions, which allows researchers to study the mechanisms underlying these conditions. However, it is important to note that bicuculline is a potent toxin and should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on bicuculline. One area of interest is the role of GABA in addiction and substance abuse. (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has been shown to reduce the rewarding effects of drugs of abuse, suggesting that GABA plays a role in addiction. Another area of interest is the development of new GABA receptor antagonists that are more selective and have fewer side effects than bicuculline. Finally, there is a need for more research on the long-term effects of bicuculline on the central nervous system.
Synthesemethoden
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid can be synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with a ketone or aldehyde. Another method involves the reaction of norcantharidin with cyclopentadiene, followed by a Diels-Alder reaction with maleic anhydride to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid is commonly used in scientific research to study the role of GABA in the central nervous system. It is used to block GABA-mediated inhibitory synaptic transmission and induce seizures in animal models. (2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid has also been used to study the mechanisms underlying epilepsy, anxiety, and addiction.
Eigenschaften
IUPAC Name |
(2S)-2-(3-bicyclo[4.1.0]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(10(11)12)7-2-3-8-5-9(8)4-7/h6-9H,2-5H2,1H3,(H,11,12)/t6-,7?,8?,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKPENIOQMLSTM-JUGFDQIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2CC2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2CC2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethyl]but-2-ynamide](/img/structure/B2966826.png)
![N-benzyl-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2966827.png)
![2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2966828.png)
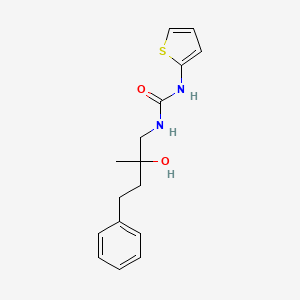
![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966833.png)
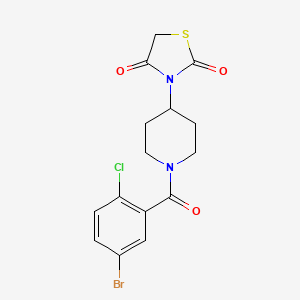
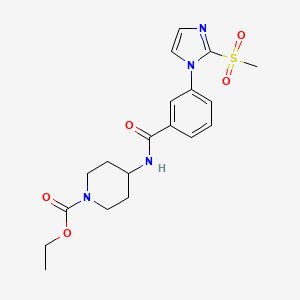
![(1R,5S)-8-(phenylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2966836.png)
![1H-Benzo[d]imidazol-7-amine dihydrochloride](/img/structure/B2966837.png)
